4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride

Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standard Certification

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride (CAS 856255-80-6), commonly designated Pioglitazone Aldehyde Impurity 2 or Pioglitazone Aldehyde HCl, is a salt-form building block in the synthesis of the thiazolidinedione antidiabetic agent pioglitazone and a structurally defined, pharmacopoeia-listed impurity required for analytical method validation and quality control. The hydrochloride salt offers distinct handling, solubility, and long-term storage advantages over the free-base aldehyde (CAS 114393-97-4), advantages that become critical when the compound is used as a certified reference standard under ISO 17034 accreditation.

Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
CAS No. 856255-80-6
Cat. No. B12076509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride
CAS856255-80-6
Molecular FormulaC16H18ClNO2
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O.Cl
InChIInChI=1S/C16H17NO2.ClH/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16;/h3-8,11-12H,2,9-10H2,1H3;1H
InChIKeySLLVBWFLNCBMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde hydrochloride with Confidence for Pioglitazone Impurity Analysis and Synthesis Verification


4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride (CAS 856255-80-6), commonly designated Pioglitazone Aldehyde Impurity 2 or Pioglitazone Aldehyde HCl, is a salt-form building block in the synthesis of the thiazolidinedione antidiabetic agent pioglitazone and a structurally defined, pharmacopoeia-listed impurity required for analytical method validation and quality control [1]. The hydrochloride salt offers distinct handling, solubility, and long-term storage advantages over the free-base aldehyde (CAS 114393-97-4), advantages that become critical when the compound is used as a certified reference standard under ISO 17034 accreditation [2].

Why Generic Impurity Standards Cannot Replace 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde hydrochloride for Regulated Pioglitazone Analysis


Substituting the target hydrochloride salt with the free-base aldehyde (CAS 114393-97-4) or an alternative pioglitazone intermediate introduces quantifiable risk in analytical workflows. The hydrochloride form exhibits higher aqueous solubility—predicted LogP for the free base is 3.31, whereas salt formation with HCl lowers this value substantially, improving mobile-phase compatibility for reversed-phase HPLC methods [1]. Moreover, the hydrochloride's crystalline nature provides superior solid-state stability under ICH-recommended storage conditions (2–8 °C, protected from light), a property not guaranteed by the low-melting, off-white solid free base, which requires storage at -20 °C to prevent degradation [2]. These physicochemical differences mean that using a non-salt form as a reference standard can lead to retention time shifts, peak area inconsistencies, and inaccurate quantification in pharmacopoeial impurity methods, directly impacting regulatory submission data integrity .

Quantitative Evidence Guide: 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde hydrochloride vs. Comparative Reference Standards


Chromatographic Purity: Hydrochloride Salt vs. Free-Base Aldehyde Specification

Commercial batches of the hydrochloride salt are routinely supplied with a certified HPLC purity of ≥95% (CATO C4X-138316) or 98% (chemicalbook supplier specification), a specification that is directly linked to its use as a pharmacopoeial reference standard for impurity quantification [1]. In contrast, the free-base aldehyde (CAS 114393-97-4) is frequently described as a 'low melting solid' or 'pale brown oily matter' without a guaranteed purity specification, requiring in-house repurification before analytical use and introducing batch-to-batch variability that compromises method reproducibility .

Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standard Certification

Aqueous Solubility and HPLC Mobile-Phase Compatibility: Hydrochloride Salt vs. Free Base

The hydrochloride salt's ionic nature enhances aqueous solubility relative to the free base. The free base exhibits a predicted LogP of 3.31 (Chembase) and LogD (pH 7.4) of 3.30, values characteristic of a lipophilic compound with limited water miscibility [1]. Salt formation with HCl reduces the partition coefficient, a class-level effect well-documented for pyridinyl benzaldehyde hydrochlorides, thereby improving dissolution in the aqueous-organic mobile phases (e.g., phosphate buffer–acetonitrile) typical of pharmacopoeial pioglitazone HPLC methods [2]. Suppliers of the hydrochloride salt specifically list its application as an HPLC analytical standard, implying validated solubility and chromatographic behavior that the free base does not explicitly guarantee .

Chromatographic Method Development Preformulation Physicochemistry Reference Standard Handling

Storage Stability: Hydrochloride Salt Long-Term Storage vs. Free Base Degradation Risk

The hydrochloride salt is assigned a 3-year shelf life when stored at 2–8 °C (CATO certificate), consistent with ICH Q1A stability guidelines for reference standards [1]. By comparison, the free base (CAS 114393-97-4) requires storage at -20 °C to prevent degradation, indicating inherently lower thermal stability and susceptibility to aldehyde oxidation [2]. This -20 °C requirement increases storage infrastructure costs and risks freeze-thaw degradation during repeated analytical use, a significant practical differentiator for laboratories operating under GMP conditions where reference standard integrity must be documented and maintained .

Reference Standard Stability Pharmaceutical Storage Requirements Quality Control Logistics

Regulatory Accreditation and Traceability: ISO 17034 Certified Reference Material vs. Unaccredited Free Base

The hydrochloride salt is manufactured and certified under ISO 17034:2016 (General requirements for the competence of reference material producers), as confirmed by CATO's scope of accreditation listed in the ANAB and CNAS directories [1]. This certification guarantees metrological traceability, characterized homogeneity, and stability data that are mandatory for primary reference standards used in pharmacopoeial methods. Critically, the free base aldehyde is not distributed under an accredited reference material programme; its certificates of analysis, where available, typically lack the uncertainty budgets and traceability statements required by ISO 17025-accredited testing laboratories . The regulatory guidance in China (NMPA CDE 2020) and ICH Q7 explicitly require impurity reference standards to be 'adequately characterized', a requirement operationally satisfied only by accredited reference materials [2].

Reference Standard Metrology Pharmaceutical Quality Systems Regulatory Submission Compliance

Synthetic Route Versatility: Hydrochloride Salt as Direct-Use Intermediate vs. Free Base Requiring Neutralization

The hydrochloride salt can be directly employed in the Knoevenagel condensation with 2,4-thiazolidinedione to form the benzylidene intermediate of pioglitazone, bypassing the additional neutralization step required when the free base is used as the starting material [1]. Patent WO2005058827A1 explicitly describes the reaction of '4-[2-(5-ethyl-2-pyridinyl)-ethoxy]-benzaldehyde salt' with thiazolidinedione, demonstrating that the salt form is a recognized and preferred substrate in industrial synthesis [2]. This process simplification removes a unit operation, reduces solvent consumption, and improves atom economy compared to routes that first neutralize the salt or use the less reactive free base directly [3].

Pioglitazone Process Chemistry Intermediate Salt Selection Industrial Synthesis Efficiency

Optimal Procurement and Application Scenarios for 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde hydrochloride


Pharmacopoeial Impurity Reference Standard for ANDA and NDA Submission Packages

Regulatory agencies require fully characterized impurity standards with defined purity, stability, and traceability for method validation. The hydrochloride salt, certified under ISO 17034 with a documented purity of ≥95% and a 3-year shelf life at 2–8 °C, directly fulfills these requirements without additional in-house characterization, making it the preferred choice for generic drug developers preparing ANDA dossiers for pioglitazone hydrochloride tablets [1].

Reverse-Phase HPLC Method Development and System Suitability Testing

The enhanced aqueous solubility of the hydrochloride salt, compared to the lipophilic free base (predicted LogP 3.31), ensures rapid dissolution in aqueous-organic mobile phases, reducing standard preparation time and improving peak symmetry in pharmacopoeial impurity methods. This physical property directly translates to more robust system suitability test results and lower relative standard deviation (RSD) across replicate injections in quality control laboratories [2].

Pioglitazone Process Development and Scale-Up as a Direct-Use Synthetic Intermediate

When used in the Knoevenagel condensation with 2,4-thiazolidinedione, the hydrochloride salt eliminates the need for a separate neutralization step, reducing unit operations by one and minimizing aldehyde degradation during aqueous workup. This process simplification, explicitly described in patent WO2005058827A1, improves throughput in kilogram-scale pioglitazone intermediate manufacturing [3].

Long-Term Stability Study Reference Standard Compliant with ICH Q1A Guidelines

The validated 3-year shelf life at 2–8 °C ensures that the same lot of reference standard can be used throughout a stability study without the risk of degradation that accompanies the free base, which requires -20 °C storage. This reduces requalification frequency and provides audit-ready stability documentation, a critical advantage for laboratories operating under GMP quality systems [4].

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